2,1,3-Benzothiadiazole-5-carboxylic acid
Overview
Description
2,1,3-Benzothiadiazole-5-carboxylic acid is an organic compound with the molecular formula C7H4N2O2S. It is a derivative of benzothiadiazole, a bicyclic aromatic compound composed of a benzene ring fused to a thiadiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary targets of 2,1,3-Benzothiadiazole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other benzothiadiazole compounds , it might interact with its targets through a mechanism involving electron density transfer .
Pharmacokinetics
Its boiling point is approximately 368.7±15.0 °C at 760 mmHg , and its melting point is around 228-230 °C . These properties might influence its bioavailability, but more research is needed to understand its pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with carbon disulfide and sodium hydroxide to form 2-mercaptobenzothiazole. This intermediate is then oxidized to this compound using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazole derivatives .
Scientific Research Applications
2,1,3-Benzothiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the carboxylic acid group.
Benzothiadiazole Derivatives: Compounds with various substituents on the benzothiadiazole ring, such as halogens or nitro groups.
Uniqueness
2,1,3-Benzothiadiazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable building block for the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXJZVGBCACMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345128 | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16405-98-4 | |
Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-benzothiadiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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